methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
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Overview
Description
“Methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a dimethylamino group ((CH3)2N-), a fluorophenyl group (C6H4F), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular formula of this compound is C17H15FN4O3. It likely has a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups. The exact structure would depend on the stereochemistry at the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound likely has a relatively high molecular weight (342.33 g/mol) and may have unique optical properties due to the presence of the conjugated system within the pyridazine ring .Scientific Research Applications
Synthesis of Heterocyclic Systems
Compounds related to the queried chemical structure are crucial synthons for the preparation of various heterocyclic systems. For example, compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been utilized in synthesizing polysubstituted pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These heterocyclic systems are foundational in developing materials with potential electronic, photonic, and biological applications due to their diverse chemical and physical properties (Pizzioli et al., 1998).
Novel Fluorescent Molecules
The reactivity of similar compounds has been exploited to synthesize novel fluorescent molecules. These molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines, have shown promising fluorescence properties that could be useful in designing fluorophores for bioimaging and sensing applications. The fluorescence intensity of these molecules can be significantly stronger than their analogs, highlighting the impact of substituent modifications on photophysical properties (Yan‐Chao Wu et al., 2006).
Antibacterial Activity
Research on structurally similar compounds has led to the discovery of new molecules with antibacterial activity. For instance, ethyl 5-cyano-6-mercaptonicotinate derivatives have been used to synthesize thieno[2,3-b]pyridines and related compounds, exhibiting promising antibacterial properties. Such findings are crucial for developing new antibiotics and antimicrobial agents in the fight against drug-resistant bacteria (Gad-Elkareem & El-Adasy, 2010).
Designing New Fluorophores
The study of compounds with similar structural features has provided valuable insights into designing new fluorophores with tunable properties. By understanding the effects of donor-acceptor substituent patterns on fluorescence, researchers have been able to develop molecules with wide solvatochromism and high fluorescence yields. This research contributes to the field of materials science by enabling the creation of advanced materials for optical devices, sensors, and imaging technologies (Nakagawa et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-21(2)9-8-13-14(10-19)16(23)22(20-15(13)17(24)25-3)12-6-4-11(18)5-7-12/h4-9H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZHAZUUROUOW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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